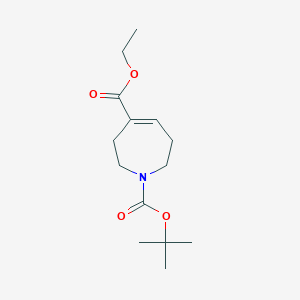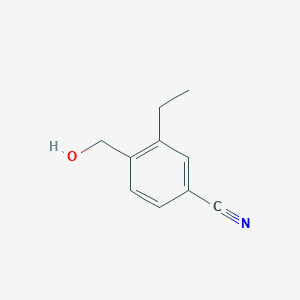
1-tert-Butyl 4-éthyl 2,3,6,7-tétrahydro-1H-azépine-1,4-dicarboxylate
Vue d'ensemble
Description
“1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H23NO4 . It is also known by its IUPAC name “O1-tert-butyl O4-ethyl 2,3,6,7-tetrahydroazepine-1,4-dicarboxylate” and has a molecular weight of 269.34 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves treating a solution of the compound in benzene with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60°C for 1 hour . After cooling, the reaction mixture is concentrated and the residue is purified by flash column chromatography to give the title product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string "CCOC(=O)C1=CCCN(CC1)C(=O)OC©©C" . This indicates that the compound contains a seven-membered ring (azepine) with two carboxylate groups attached to it, one of which is further substituted with a tert-butyl group and the other with an ethyl group .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 3.49, indicating that it is moderately lipophilic . It is soluble in water, with a solubility of 2.6 mg/ml .Applications De Recherche Scientifique
Synthèse organique
Ce composé sert d’intermédiaire dans la synthèse de molécules organiques plus complexes. Sa structure est propice aux réactions de substitution nucléophile, ce qui peut conduire à une variété de produits utiles en pharmacie et en agrochimie .
Chimie médicinale
En raison de sa forte lipophilie et de sa bonne absorption gastro-intestinale, cette molécule pourrait être explorée pour les systèmes de délivrance de médicaments. Sa capacité à traverser la barrière hémato-encéphalique (BBB) en fait un candidat potentiel pour les médicaments du système nerveux central (SNC) .
Science des matériaux
Les groupes tert-butyle et éthyle du composé peuvent agir comme plastifiants, ce qui pourrait le rendre utile dans le développement de nouveaux matériaux polymères dotés d’une flexibilité et d’une durabilité accrues .
Catalyse
Le cycle azépine du composé pourrait être utilisé dans des cycles catalytiques, en particulier dans le développement de nouveaux organocatalyseurs capables de faciliter diverses réactions chimiques .
Sciences de l’environnement
Ses propriétés physicochimiques suggèrent qu’il pourrait être utilisé dans la recherche en sciences de l’environnement, en particulier dans l’étude du comportement des polluants organiques dans les systèmes aquatiques .
Chimie analytique
En tant que composé standard ou de référence en chromatographie, cette molécule pourrait aider à l’identification et à la quantification de composés similaires dans des mélanges complexes .
Pharmacocinétique
Les propriétés du composé indiquent des applications potentielles dans la modélisation pharmacocinétique, aidant à prédire le comportement des médicaments dans l’organisme, y compris leur absorption, leur distribution, leur métabolisme et leur excrétion .
Éducation chimique
En raison de ses propriétés chimiques et physiques intéressantes, ce composé pourrait être utilisé dans des contextes éducatifs pour illustrer divers principes de chimie organique et de pharmacologie .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules and natural products that have shown to be biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetic properties of 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 3.49, indicating its lipophilicity . These properties impact the compound’s bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2,3,6,7-tetrahydroazepine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-7-6-9-15(10-8-11)13(17)19-14(2,3)4/h7H,5-6,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBVXIIESRTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649010 | |
| Record name | 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-89-4 | |
| Record name | 1-(1,1-Dimethylethyl) 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912444-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)







![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)



